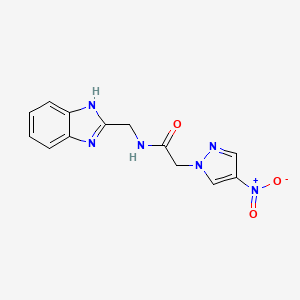![molecular formula C16H14F3NO2 B14945599 4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione](/img/structure/B14945599.png)
4-[4-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydroquinoline-2,5(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-(TRIFLUOROMETHYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is an organic compound that belongs to the class of quinolinediones It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrahydroquinolinedione structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(TRIFLUOROMETHYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(trifluoromethyl)benzaldehyde and cyclohexane-1,3-dione.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a base, such as sodium ethoxide, to form an intermediate compound.
Cyclization: The intermediate compound is then subjected to cyclization under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[4-(TRIFLUOROMETHYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the quinolinedione structure to a more reduced form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring or the quinolinedione core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while substitution reactions can introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
4-[4-(TRIFLUOROMETHYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-[4-(TRIFLUOROMETHYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The quinolinedione core can participate in redox reactions, influencing cellular processes and signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-(TRIFLUOROMETHYL)PHENOL: This compound also contains a trifluoromethyl group attached to a phenyl ring but lacks the quinolinedione structure.
4-(TRIFLUOROMETHYL)BENZALDEHYDE: Similar in structure but with an aldehyde group instead of the quinolinedione core.
QUINOLINEDIONE DERIVATIVES: Compounds with similar quinolinedione structures but different substituents.
Uniqueness
4-[4-(TRIFLUOROMETHYL)PHENYL]-4,6,7,8-TETRAHYDRO-2,5(1H,3H)-QUINOLINEDIONE is unique due to the combination of the trifluoromethyl group and the quinolinedione core. This combination imparts distinct chemical properties and potential biological activities that are not observed in other similar compounds.
Propiedades
Fórmula molecular |
C16H14F3NO2 |
|---|---|
Peso molecular |
309.28 g/mol |
Nombre IUPAC |
4-[4-(trifluoromethyl)phenyl]-1,3,4,6,7,8-hexahydroquinoline-2,5-dione |
InChI |
InChI=1S/C16H14F3NO2/c17-16(18,19)10-6-4-9(5-7-10)11-8-14(22)20-12-2-1-3-13(21)15(11)12/h4-7,11H,1-3,8H2,(H,20,22) |
Clave InChI |
ZUWZTXURWORWLZ-UHFFFAOYSA-N |
SMILES canónico |
C1CC2=C(C(CC(=O)N2)C3=CC=C(C=C3)C(F)(F)F)C(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


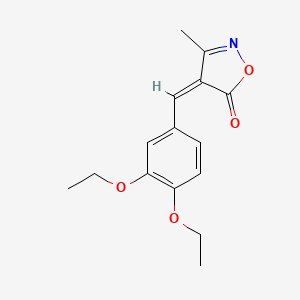
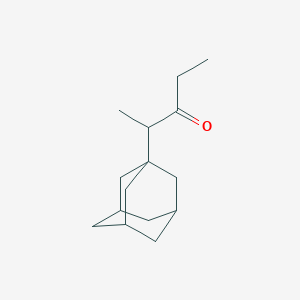
![ethyl 4-({[(2S)-2-(pyrrolidin-1-ylcarbonyl)pyrrolidin-1-yl]carbonothioyl}amino)benzoate](/img/structure/B14945550.png)
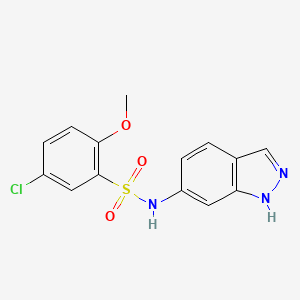
![3-[({4-[3,5-Bis(trifluoromethyl)phenyl]-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL}carbonyl)amino]propanoic acid](/img/structure/B14945559.png)
![3-(2-Chloro-5-nitrophenyl)-3-[(thiophen-2-ylacetyl)amino]propanoic acid](/img/structure/B14945566.png)
![2,4(1H,3H)-Pyrimidinedione, 1-[(2-ethoxyethoxy)methyl]-6-methyl-5-(1-pyrrolidinyl)-](/img/structure/B14945568.png)
![methyl 1-{6-bromo-3-[(4-methylphenyl)carbamoyl]-2-oxo-3,4-dihydro-2H-chromen-4-yl}cyclohexanecarboxylate](/img/structure/B14945569.png)
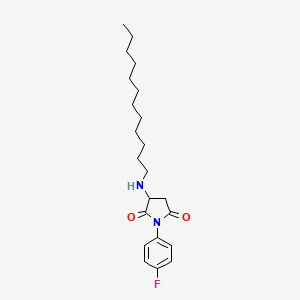
![3-[(2S)-1-(oct-2-yn-1-yl)piperidin-2-yl]pyridine](/img/structure/B14945587.png)
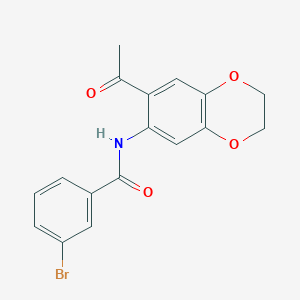
![3,4-dihydroisoquinolin-2(1H)-yl{1-[(2,5-dimethoxyphenyl)sulfonyl]pyrrolidin-2-yl}methanone](/img/structure/B14945598.png)
![N-{2-[4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoyl]-3-oxo-5-phenylcyclohex-1-en-1-yl}alanine](/img/structure/B14945605.png)
